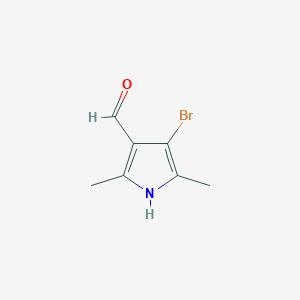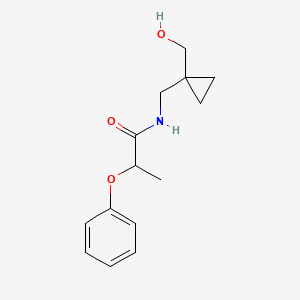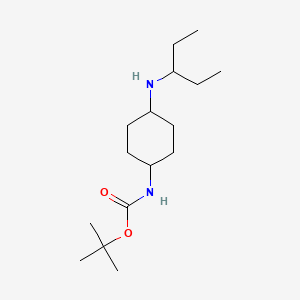
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the CAS Number: 1432087-58-5 . It has a molecular weight of 202.05 and its IUPAC name is 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde .
Synthesis Analysis
The synthesis of pyrroles, the class of compounds to which our compound belongs, can be achieved through several methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for “4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is 1S/C7H8BrNO/c1-4-6 (3-10)7 (8)5 (2)9-4/h3,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a powder . As mentioned earlier, it has a molecular weight of 202.05 and is typically stored at 4 degrees Celsius .科学的研究の応用
Synthesis and Characterization of Pyrrole Derivatives
Pyrrole derivatives, similar to "4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," have been extensively studied for their synthesis and chemical properties. For instance, Muchowski and Hess (1988) demonstrated the lithiation of pyrrole derivatives, showcasing their potential as precursors for synthesizing substituted pyrrole-2-carboxaldehydes, which are valuable intermediates in organic synthesis (Muchowski & Hess, 1988). Similarly, Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, providing insights into the structural and electronic properties of pyrrole-based compounds (Senge & Smith, 2005).
Applications in Medicinal Chemistry and Drug Design
Research on pyrrole derivatives also extends into medicinal chemistry, where their unique structural and electronic properties make them suitable candidates for drug design. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative, highlighting its potential through computational and spectroscopic analyses for applications in drug development (Singh, Rawat, & Sahu, 2014).
Material Science and Catalysis
In material science, the unique properties of pyrrole derivatives have been explored for catalysis and materials development. Wu, Ambre, Lee, and Shie (2022) reported an efficient synthesis of functionalized pyrrole-3-carbaldehydes, illustrating their utility in constructing complex organic molecules, potentially applicable to materials science and catalysis (Wu, Ambre, Lee, & Shie, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEHDSOTEZIZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
1432087-58-5 |
Source


|
| Record name | 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2833392.png)

![2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2833394.png)


![6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833400.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)

![N-(2-Methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
![5-Butyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2833408.png)
